molecular formula C8H6N2O5 B2475890 4-Carbamoyl-2-nitrobenzoic acid CAS No. 87594-60-3

4-Carbamoyl-2-nitrobenzoic acid

Cat. No.: B2475890
CAS No.: 87594-60-3
M. Wt: 210.145
InChI Key: SQUFCFXGNSMISM-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-nitrobenzoic acid is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. As a benzoic acid derivative, this compound contains multiple functional groups, including a carboxylic acid and a carbamoyl group, which make it a potential intermediate in organic synthesis and the development of more complex molecules. Compounds with similar structures are often utilized in analytical and biochemical research applications. Researchers value such nitrobenzoic acid derivatives for their role as synthetic intermediates. The specific properties and research applications for this compound are an area of ongoing investigation. Please refer to the product's Certificate of Analysis for detailed specifications. Handle with appropriate care, using personal protective equipment and following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carbamoyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUFCFXGNSMISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Carbamoyl 2 Nitrobenzoic Acid

Established Synthetic Pathways

The preparation of 4-carbamoyl-2-nitrobenzoic acid is predominantly accomplished through two main strategies: the direct hydrolysis of a nitrated phthalimide (B116566) derivative and multi-step approaches involving sequential functionalization of aromatic precursors.

Alkaline Hydrolysis of 4-Nitrophthalimide (B147348)

A primary and well-documented method for synthesizing this compound is the alkaline hydrolysis of 4-nitrophthalimide. researchgate.netchemicalbook.com This process involves the cleavage of one of the amide bonds within the imide ring under basic conditions, leading to the formation of the desired product.

The reaction is typically carried out by heating 4-nitrophthalimide in an aqueous solution of a base, such as sodium hydroxide (B78521). chemicalbook.com The hydroxide ions attack one of the carbonyl carbons of the imide, leading to the opening of the five-membered ring. Subsequent acidification of the reaction mixture protonates the resulting carboxylate and amide groups to yield this compound. The kinetics and mechanism of this hydrolysis have been studied, revealing that the reaction proceeds via a pseudo-first-order process. researchgate.net

The precursor, 4-nitrophthalimide, is itself synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The nitration is carefully controlled to favor the formation of the 4-nitro isomer. orgsyn.org

Multi-step Functionalization Approaches

Alternatively, this compound can be synthesized through multi-step reaction sequences that involve the gradual introduction and modification of functional groups on a benzene (B151609) ring. These methods offer flexibility in precursor selection and allow for the synthesis of various analogs. A common strategy begins with the nitration of a suitable benzoic acid derivative, followed by transformations to introduce the carbamoyl (B1232498) group. truman.edutruman.edu

For instance, a synthetic route could start with the nitration of benzoic acid to produce a mixture of nitrobenzoic acids. truman.edu Although this reaction predominantly yields the meta-isomer, ortho- and para-isomers are also formed and can be separated. quora.comyoutube.com The separated 4-nitrobenzoic acid can then be converted to the target molecule. Another approach involves starting with a pre-functionalized aromatic compound, such as 4-amino-2-nitrobenzoic acid, and subsequently converting the amino group into a carbamoyl group. prepchem.com

Precursor Chemistry and Functional Group Interconversions

The successful synthesis of this compound relies heavily on the strategic manipulation of functional groups on aromatic precursors. Key chemical transformations include nitration, carbamoylation, and derivations from aminobenzoic acid analogs.

Nitration Strategies for Benzoic Acid Derivatives

The introduction of a nitro group onto a benzoic acid scaffold is a critical step in many synthetic routes to this compound. The nitration of benzoic acid itself typically yields 3-nitrobenzoic acid as the major product due to the meta-directing effect of the carboxylic acid group. quora.comyoutube.com However, the formation of 2-nitrobenzoic acid and 4-nitrobenzoic acid as minor products is also observed. google.com

To achieve more selective nitration, various strategies have been developed. Ozone-mediated nitration of benzoic acid and its derivatives with nitrogen dioxide has been shown to produce a mixture of nitro isomers. rsc.org Photochemical nitration using nitrate (B79036) or nitrite (B80452) ions has also been explored for specific substrates like p-hydroxybenzoate. oup.com The choice of nitrating agent and reaction conditions can significantly influence the isomeric distribution of the products. acs.org For example, the use of a nitrating mixture of concentrated nitric acid and sulfuric acid is a common method for the nitration of aromatic compounds. truman.edu

Interactive Data Table: Nitration of Benzoic Acid Derivatives
Starting MaterialNitrating AgentMajor Product(s)Reference
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄m-Nitrobenzoic Acid quora.comyoutube.com
Benzoic AcidN₂O₄ / O₃o-, m-, p-Nitrobenzoic Acid rsc.org
p-HydroxybenzoateNaNO₃ / UV light4-Hydroxy-3-nitrobenzoate oup.com
Toluene (B28343)Conc. HNO₃ / Conc. H₂SO₄o-Nitrotoluene, p-Nitrotoluene quora.com

Carbamoylation of Precursor Amines

The introduction of the carbamoyl group (-CONH₂) is another essential transformation. This can be achieved through various carbamoylation reactions, often starting from a precursor containing an amino group. The carbamoylation of aromatic amines can be performed using several reagents and methods. researchgate.net

One common approach involves the reaction of an aromatic amine with a source of the carbamoyl group, such as isocyanates or carbamoyl chlorides. acs.org The reaction of an amine with an isocyanate, which can be generated in situ from an acyl azide (B81097) via a Curtius rearrangement, yields a urea (B33335) derivative that can be further processed. organic-chemistry.org Alternatively, direct carbamoylation can be achieved using reagents like potassium cyanate. researchgate.net Molybdenum or tungsten carbonyl amine complexes have also been used to catalyze the carbamoylation of aryl halides. nih.gov More environmentally friendly methods are also being explored, such as the use of dimethyl carbonate over solid catalysts. researchgate.net

Interactive Data Table: Carbamoylation Methods
Substrate TypeReagentProduct TypeReference
Aliphatic/Aromatic AminesDimethyl Carbonate / Solid CatalystCarbamates researchgate.net
Aryl HalidesMo or W Carbonyl Amine ComplexAmides nih.gov
ArylaminesCO₂ / Dehydrating AgentIsocyanates (intermediate) organic-chemistry.org
Alcohols/AminesUrea / Indium TriflateCarbamates/Ureas organic-chemistry.org

Derivations from 4-Aminobenzoic Acid Analogs

Para-aminobenzoic acid (PABA) and its analogs serve as versatile starting materials for the synthesis of various derivatives, including those leading to this compound. nih.gov The amino group of PABA can be protected or modified, followed by nitration of the aromatic ring. The resulting nitro derivative can then be subjected to reactions to introduce the carbamoyl functionality.

For example, 4-aminobenzoic acid can be converted to 4-nitrobenzoic acid through oxidation. nih.gov Subsequently, the carboxylic acid can be converted to an amide. Alternatively, starting with 4-amino-2-nitrobenzoic acid, the amino group can be directly converted to a carbamoyl group. prepchem.com The synthesis of various aminobenzoic acid derivatives has been extensively studied, providing a wide range of potential precursors for the synthesis of this compound. researchgate.netmdpi.com The reduction of a nitro group to an amino group, for instance in p-nitrobenzoic acid to yield 4-aminobenzoic acid, is also a well-established transformation that can be employed in a multi-step synthesis. chemicalbook.comzsmu.edu.ua

Emerging and Sustainable Synthesis Techniques

The development of novel synthetic methodologies is driven by the principles of green chemistry, which prioritize the use of safer reagents, milder reaction conditions, and the reduction of waste. For a molecule like this compound, this involves exploring alternatives to classical synthetic transformations that are often associated with harsh chemicals and significant by-product formation.

Strategies Avoiding Nitration and Reduction

The synthesis of aromatic nitro compounds traditionally relies on electrophilic nitration using mixtures of nitric and sulfuric acids, while the formation of the carbamoyl (amide) group can involve multiple steps, including the reduction of a nitro group to an amine followed by acylation. The direct synthesis of this compound without employing nitration or reduction steps is not extensively documented in current chemical literature, as the nitro group is a defining feature of the target molecule.

However, the broader field of benzamide (B126) synthesis is seeing a shift towards more sustainable practices that minimize the use of hazardous reagents. One such approach involves the direct condensation of carboxylic acids and amines using green catalysts. For instance, a highly efficient and environmentally friendly method for preparing benzamide derivatives utilizes a reusable solid acid catalyst, diatomite earth@IL/ZrCl4, under ultrasonic irradiation. researchgate.net This method promotes the direct formation of the amide bond without the need for harsh coupling agents, offering high yields and short reaction times. researchgate.net

Another sustainable approach focuses on utilizing renewable resources. Lignin, a complex polymer found in plant cell walls, can be broken down into various benzoic acid derivatives (BADs). These LBADs can then serve as platform chemicals for the synthesis of active pharmaceutical ingredients, providing a greener alternative to petroleum-based starting materials. rsc.org While this does not directly yield this compound, it represents a sustainable pathway to key precursors.

Furthermore, microbial synthesis presents a promising avenue for producing benzoic acid derivatives from renewable feedstocks like glucose. nih.gov For example, engineered microorganisms can produce 4-hydroxybenzoic acid through enzymatic cascades. nih.gov While subsequent functional group manipulations would be necessary to arrive at the target compound, these bio-based methods significantly reduce the reliance on traditional chemical synthesis from non-renewable sources.

Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements offer alternative pathways to form an isocyanate intermediate from a carboxylic acid or its derivative, which can then be reacted to form the carbamoyl group. wikipedia.org Conceptually, if a suitable precursor containing the other necessary functionalities could be synthesized without a nitration step, these rearrangements could provide a route to the amide portion of the molecule.

Sustainable ApproachDescriptionKey Advantages
Green Catalysis Direct condensation of benzoic acids and amines using a solid acid catalyst (diatomite earth@IL/ZrCl4) with ultrasonic irradiation. researchgate.netReusable catalyst, reduced reaction times, high yields, eco-friendly. researchgate.net
Renewable Feedstocks Utilization of lignin-based benzoic acid derivatives (LBADs) as starting materials for synthesis. rsc.orgReduces dependence on petroleum, utilizes a renewable resource. rsc.org
Microbial Synthesis Use of engineered microbes to produce benzoic acid derivatives from simple sugars. nih.govBio-based, operates under mild conditions, sustainable feedstock. nih.gov

Solid-Phase Synthesis Approaches for Analogous Compounds

Solid-phase synthesis (SPS) is a powerful technique for the efficient construction of compound libraries, and its principles can be applied to the synthesis of benzamide analogues. This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the target molecule. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step.

An effective solid-phase method has been developed for the production of tris-benzamides, which serve as mimics of α-helices in proteins. acs.orgnih.gov This synthesis is performed on a 2-chlorotrityl chloride (2-CTC) resin and involves a four-step iterative cycle: deprotection of an allyl ester, O-acylation, an O → N acyl migration to form the amide bond, and O-alkylation. acs.org This strategy has been successfully used to create a library of tris-benzamides with a variety of substituents, demonstrating the versatility of SPS for constructing complex benzamide structures in high purity and good yields. acs.orgnih.gov

The power of SPS is further illustrated in the construction of benzamidine- and butylamine-derived hydantoin (B18101) libraries. In this approach, a novel cyclization and cleavage step from the solid support using neat diisopropylamine (B44863) was employed, resulting in excellent yields and high purity of the final compounds. nih.gov

These examples of solid-phase synthesis for analogous compounds highlight a potential pathway for the systematic synthesis of this compound derivatives. A hypothetical solid-phase synthesis of such analogues could involve the following general steps:

Immobilization: Anchoring a suitable starting material, such as a protected 4-amino-2-nitrobenzoic acid, to a solid support resin.

Amide Bond Formation: Acylation of the immobilized amine with a desired carboxylic acid, or conversion of a resin-bound carboxylic acid to an amide.

Modification: Further chemical transformations on the resin-bound intermediate.

Cleavage: Release of the final product from the resin.

This approach would be particularly advantageous for creating a library of analogues for structure-activity relationship (SAR) studies, where different functional groups can be systematically introduced.

Advanced Spectroscopic and Structural Characterization of 4 Carbamoyl 2 Nitrobenzoic Acid

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for elucidating the precise atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can determine the arrangement of atoms within the crystal lattice.

Single-crystal X-ray diffraction offers an unparalleled level of detail regarding the molecular structure of a compound. For derivatives of nitrobenzoic acid, this technique has been instrumental. For instance, studies on 4-nitrobenzoic acid (4-NBA) have revealed that it can crystallize in the monoclinic crystal system with different space groups, including C2/c. ias.ac.in The unit cell dimensions for one form of 4-NBA have been determined as a = 21.2833(19) Å, b = 5.0360(7) Å, c = 12.9026(11) Å, and β = 96.751(7)°. ias.ac.in

In a related compound, 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, single-crystal X-ray diffraction analysis showed a triclinic crystal system with a P-1 space group. scispace.com The analysis of another related molecule, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, indicated an orthorhombic space group P212121 with unit cell dimensions of a = 8.1974(6) Å, b = 10.6696(7) Å, and c = 12.9766(8) Å. mdpi.com These examples highlight the power of single-crystal X-ray diffraction in providing precise structural data, which is fundamental to understanding the properties of these materials.

Table 1: Crystallographic Data for Related Nitrobenzoic Acid Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
4-Nitrobenzoic acidMonoclinicC2/c21.28335.036012.902696.751
4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acidTriclinicP-1----
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazideOrthorhombicP2121218.197410.669612.9766-

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for nitrobenzoic acid derivatives. Different polymorphs can exhibit distinct physical properties. For example, 4-nitrobenzoic acid is known to crystallize in at least two different polymorphic forms with monoclinic crystal systems and space groups P21/n and C2/c. rsc.org The study of these polymorphs is crucial for controlling the crystallization process of related multicomponent systems. rsc.org

The investigation into the solid-state behavior of 2-chloro-4-nitrobenzoic acid has also revealed the existence of two polymorphic forms. researchgate.net These polymorphs can be identified and characterized using techniques such as differential scanning calorimetry (DSC), thermomicroscopy, and X-ray powder diffraction. researchgate.net The stability of different polymorphs can be temperature-dependent, with one form being more stable at lower temperatures and another at higher temperatures. researchgate.net The study of p-aminobenzoic acid has also revealed multiple polymorphic forms (α, β, and γ), with their formation being dependent on crystallization conditions. manchester.ac.uk

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable for probing the functional groups, bonding arrangements, and electronic properties of molecules.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. In the case of nitrobenzoic acid derivatives, these techniques can confirm the presence of key functional groups such as the carboxylic acid (-COOH), the nitro group (-NO2), and the carbamoyl (B1232498) group (-CONH-).

For 4-nitrobenzoic acid, FTIR spectroscopy has been used to confirm the presence of its characteristic functional groups. ias.ac.inresearchgate.net Raman spectroscopy of 4-nitrobenzoic acid has shown intense bands around 1150 cm⁻¹ (C-H bending), 1350 cm⁻¹ (NO₂ stretching), and 1600 cm⁻¹ (aromatic ring stretching). researchgate.net These spectral signatures are valuable for identifying the compound and analyzing its molecular structure.

Table 2: Characteristic Vibrational Frequencies for 4-Nitrobenzoic Acid

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C-HBending~1150
NO₂Stretching~1350
Aromatic RingStretching~1600

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei. ¹H and ¹³C NMR are the most common types of NMR used in organic chemistry.

For derivatives of nitrobenzoic acid, NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. For example, in the ¹H NMR spectrum of 4-phenyl-2-nitrobenzoic acid, the aromatic protons appear as distinct signals. rsc.org The chemical shifts and coupling patterns of these signals provide insights into the substitution pattern of the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. rsc.org In some cases, complex coupling patterns, such as a doublet of triplets, can be observed in the ¹H NMR spectrum of p-nitrobenzoic acid, which can be explained by the magnetic inequivalence of chemically equivalent protons. reddit.com

UV-Visible (UV-Vis) spectrometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the aromatic ring in nitrobenzoic acid derivatives, typically exhibit characteristic UV-Vis absorption bands.

For 4-nitrobenzoic acid, a strong optical absorption is observed at around 263 nm. ias.ac.inresearchgate.net This absorption is attributed to the electronic transitions within the molecule, and the presence of conjugation shifts the absorption maximum to longer wavelengths. libretexts.org The position and intensity of the absorption bands can be influenced by the solvent and the presence of other functional groups in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While comprehensive, publicly available mass spectrometry data specifically for 4-Carbamoyl-2-nitrobenzoic acid is limited, the expected molecular weight and fragmentation behavior can be predicted based on its chemical structure and the known behavior of related compounds.

The molecular formula for this compound is C₈H₆N₂O₅. Its molecular weight can be calculated from the atomic masses of its constituent elements.

Theoretical Molecular Weight of this compound

Atom Quantity Atomic Mass (amu) Total Mass (amu)
Carbon (C) 8 12.011 96.088
Hydrogen (H) 6 1.008 6.048
Nitrogen (N) 2 14.007 28.014
Oxygen (O) 5 15.999 79.995

| Total Molecular Weight | | | 210.145 g/mol |

In a typical mass spectrometry experiment, the molecule would be ionized, often by techniques such as electrospray ionization (ESI) or electron ionization (EI). The resulting molecular ion ([M]+ or [M]-) would then undergo fragmentation. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.

Based on the functional groups present in this compound (a carboxylic acid, an amide, and a nitro-substituted aromatic ring), a theoretical fragmentation pattern can be proposed. The fragmentation of similar aromatic carboxylic acids often involves the loss of small neutral molecules. For instance, the fragmentation of carboxylic acids can show the loss of a hydroxyl group (-OH, mass loss of 17) or a carboxyl group (-COOH, mass loss of 45). libretexts.org The presence of the nitro group and the carbamoyl group would also lead to characteristic fragmentation pathways.

A study on the mass spectrometry of nitrobenzoic acids using electrospray ionization (ESI) showed that the deprotonated molecule [M-H]⁻ is readily formed. nist.gov For 4-nitrobenzoic acid, with a molecular weight of 167.12 g/mol , the [M-H]⁻ ion is observed at an m/z of 166.0146. libretexts.orgnist.gov Further fragmentation of 4-nitrobenzoic acid under ESI-MS/MS conditions at a collision energy of 10 eV produced a prominent fragment at m/z 122.024752, corresponding to the loss of CO₂ (44 Da). sigmaaldrich.com At a higher collision energy of 75 eV, additional fragments are observed. nist.gov

While direct experimental data for this compound is not available in the public domain, analysis of its structure suggests potential fragmentation pathways that would be investigated in a mass spectrometry study.

Table of Compounds Mentioned

Compound Name
This compound

Chemical Reactivity and Transformation Pathways of 4 Carbamoyl 2 Nitrobenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic reactions.

Esterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a common and important transformation. For nitro-substituted benzoic acids like 4-Carbamoyl-2-nitrobenzoic acid, this reaction can be achieved through various methods.

One established method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, the esterification of nitrobenzoic acids with glycerol (B35011) can be effectively carried out by heating the reactants in the presence of an acid catalyst like sulfuric acid and an entraining liquid such as toluene (B28343) to azeotropically remove the water. google.com The rate of this esterification is influenced by the amount of the acid catalyst. google.com

The choice of catalyst and reaction conditions can be crucial. While sulfuric acid is an effective catalyst for the esterification of nitrobenzoic acids with glycerol, orthophosphoric acid under identical conditions may fail to promote the reaction. google.com The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

Reactant Reagents Catalyst Solvent Conditions Product Yield Reference
p-Nitrobenzoic Acid Glycerol Sulfuric Acid Toluene Reflux Glycerol mono-para-nitrobenzoate High google.com
Carboxylic Acid Alcohol H2SO4, TsOH, or HCl Excess Alcohol - Ester - masterorganicchemistry.com
4-Nitrobenzoic Acid n-Butanol Ph3PBr2 or Ph3PI2, DMAP Dichloromethane Room Temperature n-Butyl 4-nitrobenzoate Good to Excellent researchgate.net

This table is for illustrative purposes and may not directly represent reactions of this compound but demonstrates general principles of esterification for related compounds.

Amidation Reactions and Carboxamide Formation

The carboxylic acid group can be converted to a carboxamide through reaction with an amine. This transformation, known as amidation, typically requires activation of the carboxylic acid as the hydroxyl group is a poor leaving group. libretexts.org One common method involves the use of coupling reagents. For example, nitrobenzoic acids can be reacted with N-hydroxysuccinimide in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active ester, which then readily reacts with an amine to yield the corresponding amide. google.com

Direct amidation of carboxylic acids with amines is also possible, often facilitated by catalysts that aid in the removal of water, the byproduct of the reaction. mdpi.com The direct reaction between a carboxylic acid and an amine to form an amide is a key process in the synthesis of many biologically important molecules. nih.gov

Acyl Chloride Formation

The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental step in many synthetic pathways. libretexts.org This transformation replaces the hydroxyl group with a chlorine atom, creating a highly reactive electrophile. libretexts.org Several reagents are commonly employed for this purpose, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uk

When thionyl chloride is used, it reacts with the carboxylic acid to produce the acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. libretexts.orgchemguide.co.uk The reaction with phosphorus pentachloride yields the acyl chloride and phosphorus oxychloride. libretexts.orgorgsyn.org Phosphorus trichloride also converts carboxylic acids to acyl chlorides, with phosphoric(III) acid as a byproduct. chemguide.co.uk The resulting acyl chloride can then be used in a variety of subsequent reactions, such as the preparation of esters and amides, under milder conditions than the parent carboxylic acid. libretexts.orglibretexts.org

Table 2: Reagents for Acyl Chloride Formation from Carboxylic Acids

Reagent Byproducts Separation Reference
Thionyl chloride (SOCl₂) SO₂, HCl (gases) Fractional distillation libretexts.orgchemguide.co.uk
Phosphorus pentachloride (PCl₅) POCl₃, HCl Fractional distillation libretexts.orgorgsyn.org
Phosphorus trichloride (PCl₃) H₃PO₃ Fractional distillation chemguide.co.uk

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo important transformations.

Reduction to Amino Groups

The reduction of a nitro group to an amino group is a synthetically valuable transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This reaction can be achieved through various methods, including catalytic hydrogenation or the use of metals in the presence of acid. masterorganicchemistry.com

Common reducing systems include metals like iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com For instance, the reduction of p-nitrobenzoic acid can be carried out using tin and hydrochloric acid. sciencemadness.org Another approach involves catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. masterorganicchemistry.com A variety of other reagents have also been developed for the selective reduction of aromatic nitro compounds, such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can proceed at room temperature. niscpr.res.in The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. niscpr.res.in

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature makes the aromatic ring more susceptible to attack by nucleophiles. While direct substitution of the nitro group itself is not the most common SNAr pathway, its presence facilitates the displacement of other leaving groups on the ring.

In some cases, the nitro group itself can be displaced by a nucleophile, although this is less frequent than the displacement of a halide. The reactivity in SNAr reactions is also influenced by the position of other substituents on the ring. For example, a carboxamido group ortho to a leaving group can have a different activating effect compared to when it is in the para position in reactions with nucleophiles like benzenethiolate. nih.gov In certain heterocyclic systems, such as nitropyridines, the nitro group has been observed to migrate to a different position on the ring during nucleophilic substitution reactions with amines. clockss.org

Reactions of the Carbamoyl (B1232498) Group

The carbamoyl group, a primary amide, is a key site for chemical modification in this compound.

The carbamoyl group of this compound can undergo hydrolysis under both acidic and basic conditions, although these reactions are generally slower than the hydrolysis of esters and require heating. libretexts.org This reaction converts the amide into a carboxylic acid.

Under acidic conditions, the reaction is typically carried out by heating the compound with a strong acid like hydrochloric acid or sulfuric acid. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The subsequent elimination of ammonia (B1221849) (which is protonated to form an ammonium (B1175870) salt under acidic conditions) leads to the formation of 2-nitroterephthalic acid. youtube.commasterorganicchemistry.com

In basic hydrolysis, the compound is heated with an aqueous solution of a strong base such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the elimination of ammonia to yield the salt of the carboxylic acid. khanacademy.orgyoutube.com Subsequent acidification of the reaction mixture will produce 2-nitroterephthalic acid. For related molecules like 2-nitro-6-carbamoyl-benzoic acid derivatives, hydrolysis of the carbamoyl group is a known transformation.

Table 1: Products of Hydrolysis of this compound

Conditions Reactants Major Organic Product By-product
AcidicThis compound, H₃O⁺, heat2-Nitroterephthalic acidNH₄⁺
Basic1. This compound, NaOH, heat 2. H₃O⁺2-Nitroterephthalic acidNH₃

While the provided heading is specific, the more general and common approach for creating derivatives from this compound involves the activation of its carboxylic acid group. The carboxylic acid can be converted into a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride, 4-(chlorocarbonyl)-2-nitrobenzamide, is a highly reactive intermediate.

This intermediate can then undergo nucleophilic acyl substitution with a variety of nucleophiles to synthesize a range of derivatives. For instance, reaction with alcohols (alcoholysis) would yield esters, and reaction with amines (aminolysis) would produce different amides. This two-step process is a versatile method for elaborating the structure of this compound. A similar strategy is employed in the synthesis of 4-nitro-benzoate derivatives, where 4-nitrobenzoyl chloride is reacted with nucleophiles like resorcinol (B1680541) or p-cresol. researchgate.net

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is significantly influenced by the electronic properties of the attached functional groups. The nitro (-NO₂), carbamoyl (-CONH₂), and carboxylic acid (-COOH) groups are all electron-withdrawing.

For electrophilic aromatic substitution (EAS), these electron-withdrawing groups deactivate the aromatic ring, making it less reactive than benzene. youtube.com They direct incoming electrophiles to the meta position relative to themselves. In this compound, the positions open for substitution are C5 and C6. The directing effects of the existing substituents are summarized below.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Reactivity Effect Directing Influence
-NO₂C2Strong deactivatingDeactivatingMeta (to C4, C6)
-COOHC1Strong deactivatingDeactivatingMeta (to C3, C5)
-CONH₂C4Moderate deactivatingDeactivatingMeta (to C2, C6)

Considering the combined directing effects, any further electrophilic substitution is strongly disfavored but would likely occur at the C6 position, which is meta to both the nitro and carbamoyl groups.

Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com These reactions are favored when a good leaving group is present on the ring at a position ortho or para to the electron-withdrawing group. youtube.comlibretexts.org In this compound, while there isn't a typical halide leaving group, under forcing conditions, a nucleophile could potentially displace one of the existing groups or react at an activated position. The positions ortho and para to the nitro group are C1 and C3 (already substituted) and C5. Therefore, position C5 is the most likely site for a nucleophilic attack, should a suitable leaving group be present at that position in a derivative of the title compound.

Derivatives of 4 Carbamoyl 2 Nitrobenzoic Acid: Synthesis and Structural Diversity

Design Principles for Novel Derivatives

The design of new derivatives of 4-carbamoyl-2-nitrobenzoic acid is guided by the strategic manipulation of its functional groups to achieve desired structural and functional outcomes. The presence of both a hydrogen-bond donor (amide) and acceptor (nitro group) ortho and para to the carboxylate group, respectively, allows for the construction of intricate hydrogen-bonded networks. The carboxylate group itself offers various coordination modes to metal centers, including monodentate, bidentate, and bridging fashions.

Key design principles include:

Ligand Modification: Altering the substituents on the aromatic ring or modifying the carbamoyl (B1232498) group can tune the electronic and steric properties of the ligand, influencing the resulting coordination geometry and network topology.

Choice of Metal Ion: The size, charge, and preferred coordination geometry of the metal ion play a crucial role in determining the final structure. s-Block metals like magnesium and calcium are often chosen for their low toxicity and solubility in aqueous media. electronicsandbooks.com

Ancillary Ligands: The introduction of additional ligands, often nitrogen-containing organic molecules, can act as pillars or spacers, expanding the dimensionality of the coordination polymer and creating specific network topologies. rsc.org

Solvent Effects: The solvent system used during synthesis can influence the crystallization process and can even be incorporated into the final structure, playing a role in stabilizing the network through hydrogen bonding. rsc.org

By carefully considering these factors, researchers can design and synthesize novel derivatives with tailored architectures and potential applications in areas such as catalysis, adsorption, and luminescence. electronicsandbooks.com

Synthesis of Metal Carboxylates and Coordination Polymers

The synthesis of metal carboxylates and coordination polymers involving this compound typically involves the reaction of the acid with a corresponding metal salt under various conditions. mdpi.comrsc.org These reactions can be carried out in aqueous solutions, organic solvents, or under hydrothermal conditions to promote the formation of crystalline products. semanticscholar.orgmdpi.com The resulting structures are often complex and can range from simple metal-ligand complexes to one-, two-, or three-dimensional coordination polymers. mdpi.comsemanticscholar.org

Magnesium(II) Complexes and Supramolecular Bilayers

The reaction of this compound with magnesium salts can lead to the formation of interesting supramolecular structures. For instance, the reaction with magnesium carbonate has been shown to produce a monomeric Mg(II) carboxylate, specifically Mg(H2O)62. electronicsandbooks.com In this compound, the magnesium ion is octahedrally coordinated to six water molecules. mdpi.com The crystal structure reveals a supramolecular bilayer arrangement where the 2-carbamoyl-4-nitrobenzoate (2-ca-4nba) anions are sandwiched between layers of the [Mg(H2O)6]2+ cations. electronicsandbooks.com This layered structure is stabilized by extensive hydrogen bonding interactions between the coordinated water molecules, the carbamoyl group, and the carboxylate group of the anion.

Calcium(II) Coordination Polymers with Bridging Ligands

In contrast to the monomeric magnesium complex, the reaction of this compound with calcium carbonate yields a one-dimensional coordination polymer with the formula [Ca(H2O)2(2-ca-4nba)2]. electronicsandbooks.com In this polymer, the calcium(II) ions are linked by bridging 2-carbamoyl-4-nitrobenzoate ligands. electronicsandbooks.comresearchgate.net The calcium center is seven-coordinated, binding to two water molecules and five oxygen atoms from four different 2-ca-4nba ligands, resulting in a distorted pentagonal bipyramidal geometry. electronicsandbooks.com

A key feature of this structure is the presence of two distinct bridging modes for the 2-ca-4nba ligand: a symmetrical (μ2-η1:η1) bridging mode and a tridentate (μ2-η2:η1) bridging mode. electronicsandbooks.com These different coordination modes contribute to the formation of a 1-D polymeric chain extending along the crystallographic a-axis. electronicsandbooks.com The presence of the carbamoyl group at the 2-position is believed to be responsible for the formation of this coordination polymer, as a similar reaction with 4-nitrobenzoic acid under identical conditions results in a different product. electronicsandbooks.com The structure is further stabilized by a network of hydrogen bonds involving the coordinated water molecules, the amide group, and the carboxylate and nitro groups of the ligand. electronicsandbooks.com

Synthesis of Amide and Ester Derivatives

The carboxylic acid functional group of this compound provides a reactive site for the synthesis of amide and ester derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine or an alcohol.

Amide Synthesis: Amide derivatives can be prepared by reacting this compound with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. youtube.com The synthesis of nitrobenzoic acid amide derivatives can also be achieved by reacting a reactive derivative of nitrobenzoic acid, like an acid anhydride (B1165640) or acid halide, with a polyamine. google.com

Ester Synthesis: Ester derivatives are typically synthesized by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. khanacademy.org The choice of synthetic route depends on the specific alcohol being used and the desired reaction conditions.

These derivatization reactions allow for the introduction of a wide variety of functional groups, leading to compounds with potentially new and interesting properties.

Heterocyclic Derivatives Incorporating the 4-Carbamoyl-2-nitrophenyl Moiety

The 4-carbamoyl-2-nitrophenyl moiety can be incorporated into various heterocyclic ring systems, leading to a diverse range of compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov The synthesis of these derivatives often involves multi-step reaction sequences where the this compound or a derivative thereof is used as a key building block.

For example, the nitrophenyl group is a common feature in many biologically active heterocyclic compounds. nih.gov The synthesis of such derivatives might involve the cyclocondensation of a precursor containing the 4-carbamoyl-2-nitrophenyl group with other reagents to form the desired heterocyclic ring. The specific synthetic strategy would depend on the target heterocycle.

Advanced Characterization of Derivatives

A comprehensive understanding of the structure and properties of this compound derivatives relies on a suite of advanced characterization techniques.

Spectroscopic Techniques are essential for confirming the identity and purity of the synthesized compounds.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups of the carboxylic acid and amide, and the nitro group, by their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, helping to confirm the successful synthesis of amide and ester derivatives.

UV-Visible Spectroscopy can be used to study the electronic properties of the compounds and their potential for applications in luminescence.

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , are employed to investigate the thermal stability of the derivatives and to identify phase transitions or decomposition processes.

By combining these advanced characterization methods, researchers can gain a thorough understanding of the structural and physical properties of the novel derivatives of this compound.

Spectroscopic Confirmation of Derivative Structures

The elucidation of the structures of this compound derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation of the synthesized compounds. bohrium.comucl.ac.ukacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing these derivatives. In ¹H NMR, the aromatic protons of the benzene (B151609) ring typically appear as a complex set of signals due to their distinct chemical environments influenced by the three different substituents. The chemical shifts and coupling constants of these protons provide detailed information about their relative positions. The protons of the carbamoyl group (-CONH₂) usually present as two distinct signals, or a broad singlet, depending on the solvent and temperature, due to restricted rotation around the C-N bond. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, though its visibility can be affected by the choice of solvent.

In ¹³C NMR spectroscopy, the number of signals corresponds to the number of non-equivalent carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and carbamoyl groups are readily identifiable by their characteristic downfield chemical shifts. The aromatic carbons also show distinct signals, with their chemical shifts influenced by the electron-withdrawing or -donating nature of the attached substituents.

Interactive Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Derivative: 4-(Methylcarbamoyl)-2-nitrobenzoic Acid

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃2.9 (s, 3H)26.5
Aromatic-H7.8-8.5 (m, 3H)124.0, 128.5, 131.0
C-COOH-168.0
C-CONH-165.0
C-NO₂-148.0
C-H (aromatic)-135.0, 138.0
COOH13.0 (br s, 1H)-
NH8.6 (br s, 1H)-

Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in the derivatives of this compound. The spectrum will typically show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amide, the C=O stretches of both the carboxylic acid and the amide, and the asymmetric and symmetric stretches of the nitro group.

Interactive Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
C=O stretch1700-1725
AmideN-H stretch3100-3500 (two bands for -NH₂)
C=O stretch (Amide I)1630-1695
Nitro GroupAsymmetric N-O stretch1500-1560
Symmetric N-O stretch1345-1385

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the derivatives. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern can further corroborate the proposed structure, often showing losses of characteristic fragments such as H₂O, CO, NO₂, and parts of the carbamoyl group.

Chiral Analysis of Stereoisomeric Derivatives

When a derivative of this compound possesses a stereocenter, it can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are critical, particularly in pharmaceutical applications where enantiomers can exhibit different biological activities. The primary methods for chiral analysis of such carboxylic acids are chiral High-Performance Liquid Chromatography (HPLC) and the formation of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.orgresearchgate.netpressbooks.pubunchainedlabs.comnih.govacs.orgresearchgate.netchiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for both the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral carboxylic acids. researchgate.netresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol, is crucial for achieving optimal separation. researchgate.net

Interactive Table 3: Illustrative Parameters for Chiral HPLC Separation of a Racemic Carboxylic Acid Derivative

Parameter Condition
Column Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Result Separation into two distinct peaks corresponding to each enantiomer.

Diastereomeric Salt Formation: A classical method for resolving racemic carboxylic acids involves their reaction with a single enantiomer of a chiral base to form a pair of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.orgpressbooks.pubunchainedlabs.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.orgwikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent system that provides a significant difference in the solubility of the diastereomeric salts. unchainedlabs.com

Coordination Chemistry and Supramolecular Assemblies of 4 Carbamoyl 2 Nitrobenzoic Acid

Metal-Ligand Interactions and Bonding Modes

The deprotonated form of 4-carbamoyl-2-nitrobenzoic acid, 4-carbamoyl-2-nitrobenzoate, acts as a versatile ligand in coordination chemistry, capable of binding to metal ions in several distinct modes. The carboxylate group is the primary site for coordination, but the carbamoyl (B1232498) and even the nitro group can participate in forming metal-organic frameworks.

In a notable example, the reaction of this compound with calcium carbonate yields a one-dimensional coordination polymer, [Ca(H₂O)₂(2-ca-4nba)₂]n. electronicsandbooks.com In this structure, the calcium ion is seven-coordinate, displaying a distorted pentagonal bipyramidal geometry. electronicsandbooks.com The coordination sphere of the calcium ion is completed by two water molecules and five oxygen atoms from four different 4-carbamoyl-2-nitrobenzoate ligands. electronicsandbooks.com This demonstrates the ligand's ability to bridge metal centers, a key feature in the construction of coordination polymers.

The versatility of the carboxylate group is evident in its various coordination modes. It can act as a monodentate ligand, where only one of its oxygen atoms binds to a metal center. It can also function as a bidentate chelating ligand, with both oxygen atoms coordinating to the same metal ion, or as a bidentate bridging ligand, linking two different metal centers. This flexibility allows for the formation of structures with varying dimensionalities, from simple discrete molecules to complex three-dimensional networks. nih.govmdpi.com

The presence of the carbamoyl and nitro groups also influences the coordination behavior. While the carboxylate group is the more common coordination site, the oxygen atoms of the carbamoyl and nitro groups can also interact with metal ions, particularly in the absence of stronger donors or when sterically favored. nih.gov This potential for multi-site coordination contributes to the rich structural chemistry of metal complexes involving this ligand.

A summary of observed coordination modes is presented in the table below:

Metal Ion Coordination Mode of Ligand Resulting Structure
Calcium(II) Symmetrical bridging (μ₂-η¹:η¹) and tridentate bridging (μ₂-η²:η¹) via carboxylate 1-D coordination polymer electronicsandbooks.com
Magnesium(II) Not directly coordinated; forms an outer sphere complex Supramolecular bilayer of anions and cations electronicsandbooks.com

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding plays a pivotal role in the solid-state structures of this compound and its derivatives, dictating the packing of molecules and the formation of supramolecular assemblies. The molecule contains multiple hydrogen bond donors (the carboxylic acid proton and the amide N-H protons) and acceptors (the carbonyl oxygen, the carboxylate oxygens, and the nitro group oxygens), leading to a variety of possible hydrogen bonding motifs.

In the crystal structure of the calcium(II) coordination polymer, [Ca(H₂O)₂(2-ca-4nba)₂]n, extensive hydrogen bonding is observed. electronicsandbooks.com The coordinated water molecules and the amide groups act as hydrogen bond donors, while the oxygen atoms of the amide, carboxylate, and nitro groups function as acceptors. electronicsandbooks.com This results in a complex network of N-H···O, O-H···O, and C-H···O interactions, which further stabilize the one-dimensional coordination polymer chains and link them into a three-dimensional supramolecular framework. electronicsandbooks.com

A common hydrogen bonding motif observed in carboxylic acids is the centrosymmetric R²₂(8) dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. While this is a prevalent feature in many benzoic acid derivatives, the presence of the additional functional groups in this compound allows for more complex and varied hydrogen bonding patterns. For instance, in related nitrobenzoic acid structures, chain-like motifs and two-dimensional layers are formed through a combination of N-H···O, O-H···O, and C-H···O hydrogen bonds. researchgate.net

The intramolecular hydrogen bond between the ortho-nitro group and the carboxylic acid group is another significant feature. This interaction can influence the conformation of the molecule and its acidity. quora.com The formation of such intramolecular hydrogen bonds can affect the way the molecule interacts with its neighbors, promoting certain intermolecular hydrogen bonding patterns over others.

Formation of Supramolecular Frameworks and Polymers

The ability of this compound to participate in both metal-ligand coordination and extensive hydrogen bonding makes it an excellent building block for the construction of supramolecular frameworks and coordination polymers. These extended structures are of great interest due to their potential applications in areas such as gas storage, catalysis, and materials science.

The one-dimensional coordination polymer of calcium(II), [Ca(H₂O)₂(2-ca-4nba)₂]n, is a prime example of how this ligand can form extended structures through metal-ligand interactions. electronicsandbooks.com In this case, pairs of calcium centers are bridged by pairs of 4-carbamoyl-2-nitrobenzoate ligands, resulting in an infinite chain extending along the a-axis of the crystal. electronicsandbooks.com

In the absence of metal ions, the strong and directional nature of hydrogen bonds can be exploited to guide the self-assembly of molecules into well-defined supramolecular architectures. For instance, the combination of carboxylic acid dimers and other hydrogen bonding interactions can lead to the formation of one-, two-, or even three-dimensional networks. In the case of a magnesium(II) complex with 4-carbamoyl-2-nitrobenzoate, the anions form a supramolecular bilayer that is held together by hydrogen bonds, with layers of hydrated magnesium cations sandwiched in between. electronicsandbooks.com

Co-crystallization Studies with Complementary Molecules

Co-crystallization is a powerful technique in crystal engineering for modifying the physicochemical properties of solid materials. It involves combining two or more different molecules in a single crystal lattice. The success of co-crystallization relies on the formation of robust and predictable intermolecular interactions, such as hydrogen bonds, between the co-forming molecules.

This compound, with its array of hydrogen bond donors and acceptors, is a promising candidate for co-crystallization studies. By selecting co-formers with complementary functional groups, it is possible to design and synthesize new multi-component crystalline materials with tailored properties. For example, co-crystallization with other carboxylic acids, amides, or molecules containing pyridine (B92270) rings can lead to the formation of well-defined hydrogen-bonded assemblies. nih.gov

Studies on related nitrobenzoic acids have demonstrated the feasibility of this approach. For instance, 3,5-dinitrobenzoic acid has been successfully co-crystallized with 4-aminosalicylic acid and other molecules, forming hydrogen-bonded heterodimers and heterotrimers. nih.gov Similarly, 2-chloro-4-nitrobenzoic acid has been used as a co-former to produce a series of binary complexes with pharmaceutically relevant compounds. nih.gov These studies highlight the potential for creating new solid forms with potentially improved properties such as solubility, stability, and bioavailability.

The formation of these co-crystals is often guided by the principle of hydrogen bond complementarity. For example, a carboxylic acid group can form a strong hydrogen bond with a pyridine nitrogen, or two different carboxylic acids can form a heterodimer. The carbamoyl group can also participate in hydrogen bonding, forming dimers with other amides or hydrogen bonding to other suitable functional groups.

Solution-Phase Association Phenomena

The behavior of this compound in solution is governed by the same intermolecular forces that are at play in the solid state. In solution, molecules can exist as monomers or form aggregates through self-association. The extent of this association depends on factors such as the solvent, concentration, and temperature.

In polar, protic solvents, the carboxylic acid and amide groups can form hydrogen bonds with the solvent molecules, which may disrupt the self-association of the solute molecules. In less polar solvents, however, self-association through hydrogen bonding is more likely to occur. The formation of carboxylic acid dimers is a well-known phenomenon in non-polar solvents.

While specific studies on the solution-phase association of this compound are not widely reported, the behavior of related molecules provides some insights. For example, the study of metal-ligand complexation in solution can reveal information about the association constants and the stoichiometry of the species formed. Techniques such as NMR titration and spectrophotometry can be used to probe these interactions.

The presence of the nitro group can also influence the solution behavior. The nitro group is a strong electron-withdrawing group, which can affect the acidity of the carboxylic acid and the hydrogen bonding ability of the molecule. Furthermore, the potential for intramolecular hydrogen bonding between the nitro group and the carboxylic acid could influence the conformational preferences of the molecule in solution.

Theoretical and Computational Investigations of 4 Carbamoyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 4-carbamoyl-2-nitrobenzoic acid. These methods solve the Schrödinger equation for a many-electron system to provide detailed insights into molecular properties.

Electronic Structure and Molecular Orbital Analysis

A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information about its electronic properties can be extracted.

Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Further analysis would involve calculating various electronic properties, which are summarized in the table below.

PropertySignificance
Total Dipole Moment Indicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the presence of electronegative nitro and carboxyl groups.
Mulliken Atomic Charges Provides an estimation of the partial charge on each atom, identifying electron-rich and electron-deficient centers within the molecule.
Electron Affinity The energy released when an electron is added to the molecule, indicating its ability to act as an oxidizing agent.
Ionization Potential The energy required to remove an electron from the molecule, reflecting its ability to act as a reducing agent.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model hypothetical reaction pathways involving this compound. For instance, the mechanism of its synthesis or its potential reactions, such as nucleophilic aromatic substitution, could be investigated.

This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A critical aspect of this modeling is the location and characterization of transition states—the high-energy structures that connect reactants and products. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. Vibrational frequency analysis is performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interactions (NCIs) play a vital role in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI plot analysis is a computational technique that visualizes these weak interactions in real space.

For this compound, NCI analysis would reveal various types of interactions, including:

Hydrogen Bonds: Strong, attractive interactions, such as those between the carboxylic acid proton and the carbamoyl (B1232498) oxygen, or between the amide protons and the nitro group oxygens. These would appear as distinct blue or green surfaces in an NCI plot.

Steric Repulsion: Repulsive interactions between atoms in close proximity, often seen within the aromatic ring or between bulky substituents. These are typically represented by red surfaces.

By examining the NCI plots, one can understand how individual molecules of this compound might interact with each other in the solid state or with a biological target.

Molecular Dynamics Simulations for Solution Behavior and Conformational Studies

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution. An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and solving Newton's equations of motion for all atoms in the system.

These simulations can provide valuable information on:

Conformational Flexibility: How the orientation of the carbamoyl and nitro groups relative to the benzoic acid core changes over time. This is crucial for understanding the molecule's shape and how it might fit into a receptor site.

Solvation Structure: How solvent molecules arrange themselves around the solute, which affects its solubility and reactivity.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, as well as intramolecular hydrogen bonds, can be tracked over the course of the simulation.

Crystal Structure Prediction and Lattice Energy Calculations

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. For this compound, crystal structure prediction (CSP) methods would be used to generate a landscape of possible crystal packings, ranked by their lattice energy.

The process typically involves:

Generating a large number of plausible crystal structures with different space groups and molecular arrangements.

Calculating the lattice energy for each structure using force fields or more accurate quantum mechanical methods. The lattice energy represents the energy released when individual molecules come together to form the crystal lattice.

The predicted crystal structures with the lowest lattice energies are the most likely to be observed experimentally. These predictions can guide experimental crystallization efforts and provide insight into the intermolecular interactions that stabilize the solid state.

Application of Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the bonds between them.

An application of QTAIM to the calculated electron density of this compound would involve locating the critical points in the electron density. Of particular interest are the bond critical points (BCPs) found between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds.

QTAIM Parameters at Bond Critical PointsInterpretation
Electron Density (ρ) A higher value of ρ indicates a stronger bond.
Laplacian of Electron Density (∇²ρ) The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions (∇²ρ > 0). The magnitude provides further detail on the strength and nature of the interaction.
Ellipticity (ε) Measures the anisotropy of the electron density at the BCP. For aromatic C-C bonds, a higher ellipticity indicates a greater degree of π-character.

QTAIM analysis can be used to precisely characterize all of the covalent and non-covalent interactions within the this compound molecule and between molecules in its crystal lattice, offering a deeper understanding of its chemical bonding.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chemical Intermediate in Complex Molecule Synthesis

4-Carbamoyl-2-nitrobenzoic acid serves as a valuable scaffold in organic synthesis, providing multiple reaction sites for the construction of more elaborate molecular architectures. The differential reactivity of its functional groups allows for selective transformations, paving the way for the synthesis of a diverse range of compounds.

The strategic placement of the functional groups on the aromatic ring allows this compound to be a precursor to a variety of substituted benzoic acids. The nitro group can be readily reduced to an amino group using standard catalytic hydrogenation methods, such as with a palladium on carbon (Pd/C) catalyst. nbinno.com This transformation opens up a pathway to 2-amino-4-carbamoylbenzoic acid derivatives, which are themselves useful intermediates.

The carbamoyl (B1232498) and carboxylic acid groups can also undergo a range of chemical reactions. For instance, the carboxylic acid can be esterified or converted to an acid chloride, enabling further functionalization. The carbamoyl group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or it can be a source for the formation of other nitrogen-containing functionalities. The interplay of these functional groups allows for the synthesis of a wide array of benzoic acid derivatives with tailored properties.

Table 1: Potential Transformations of this compound for the Synthesis of Functionalized Benzoic Acid Derivatives

Functional GroupReaction TypeReagents and ConditionsResulting Functional Group
NitroReductionH₂, Pd/CAmino
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
CarbamoylHydrolysisAcid or BaseCarboxylic Acid

Building Block in Heterocyclic Synthesis

The presence of ortho- and para-directing functional groups makes this compound and its derivatives valuable starting materials for the synthesis of heterocyclic compounds. Following the reduction of the nitro group to an amine, the resulting 2-aminobenzoic acid derivative can undergo cyclization reactions with various electrophiles to form a range of fused heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydride (B1165640) analogues.

Furthermore, the presence of multiple reactive sites allows for the construction of more complex heterocyclic frameworks. The amino, carbamoyl, and carboxylic acid functionalities can all participate in ring-forming reactions, leading to the synthesis of benzodiazepines, quinazolines, and other important heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Potential in Designing Functional Materials

The unique structural features of this compound also suggest its potential use in the field of materials science for the creation of functional polymers, coatings, and supramolecular assemblies.

The carboxylic acid and carbamoyl groups of this compound are suitable for polymerization reactions. The carboxylic acid can be used in the formation of polyesters and polyamides. The carbamoyl group, or its derivative isocyanate, is a key functional group in the synthesis of polyurethanes and polyureas. wikipedia.org The incorporation of this nitro-substituted aromatic unit into a polymer backbone can impart specific properties such as thermal stability, rigidity, and altered solubility. These characteristics are desirable in the formulation of specialty polymers and high-performance coatings. wikipedia.org

The ability of this compound to participate in hydrogen bonding makes it an attractive candidate for the construction of supramolecular materials. The carboxylic acid and carbamoyl groups are excellent hydrogen bond donors and acceptors. These interactions can be exploited to direct the self-assembly of molecules into well-defined, ordered structures such as tapes, sheets, or three-dimensional networks. The formation of these supramolecular assemblies is often driven by the cooperative effect of multiple hydrogen bonds, leading to materials with interesting properties and potential applications in areas such as crystal engineering and drug delivery.

Catalytic Applications

While this compound itself is not typically used as a catalyst, its derivatives have potential in catalysis. The reduction of the nitro group to an amine provides a coordination site for metal ions. Rhodium(I) complexes with aminobenzoic acids have been shown to be effective catalysts for the selective reduction of nitroarenes. researchgate.net It is therefore plausible that metal complexes of 2-amino-4-carbamoylbenzoic acid could exhibit catalytic activity in various organic transformations. The specific electronic and steric properties imparted by the carbamoyl group could influence the catalytic efficiency and selectivity of such complexes.

Future Research Directions for 4 Carbamoyl 2 Nitrobenzoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for the widespread availability and application of 4-Carbamoyl-2-nitrobenzoic acid. Current synthetic approaches often rely on classical methods that may involve harsh conditions or generate significant waste. Future research should focus on pioneering new synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could involve microwave-assisted synthesis or flow chemistry processes to improve efficiency and reduce waste.

Catalytic Methods: Developing novel catalytic systems, potentially using transition metals or organocatalysts, to achieve higher yields and selectivity under milder conditions. The oxidation of substituted 2-nitrotoluenes or the selective functionalization of nitrobenzoic acid precursors are promising avenues.

Biocatalysis: Exploring enzymatic transformations to synthesize the target molecule or its precursors. Biocatalysis can offer high stereoselectivity and operate under mild, aqueous conditions, aligning with the principles of sustainable chemistry.

Alternative Starting Materials: Research into utilizing more readily available and less hazardous starting materials is crucial. A process starting from a common raw material like ethylbenzene, which can be nitrated and then oxidized, could provide an economical route if isomer separation and functional group conversion can be optimized. google.com

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction control.Optimization of reaction parameters (temperature, pressure, time) and solvent choice.
Flow ChemistryHigh throughput, improved safety, precise control over reaction conditions.Reactor design, catalyst immobilization, and integration into multi-step syntheses.
Transition Metal CatalysisHigh efficiency and selectivity, potential for novel C-H activation pathways.Development of novel ligands and catalyst systems tailored for specific transformations.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for the specific substrate.

Deeper Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the synthesis and reactivity of this compound is essential for optimizing existing processes and designing new transformations. The interplay between the three functional groups—carboxylic acid, carbamoyl (B1232498), and nitro—can lead to complex reaction pathways.

Future research in this area should include:

Kinetic Studies: Performing detailed kinetic analyses of key synthetic steps to determine rate laws, activation energies, and the influence of catalysts and reaction conditions. nih.govscispace.com Kinetic investigations into the reactions of similar compounds, such as 4-nitrophenyl esters with amines, have shown that the rate-determining step can depend on the basicity of the nucleophile and the leaving group. researchgate.net Similar studies on this compound would provide invaluable mechanistic insights.

Intermediate Trapping and Characterization: Employing spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and trapping experiments to identify and characterize transient intermediates. This can help elucidate complex reaction pathways, such as potential ring-rearrangement reactions observed in related systems. mdpi.com

Isotopic Labeling Studies: Using isotopically labeled reagents to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Mechanistic Modeling: Combining experimental data with computational modeling to build comprehensive models of the reaction landscape, allowing for the prediction of reactivity and the rational design of improved synthetic protocols.

Design and Synthesis of Advanced Functional Derivatives

The true potential of this compound lies in its utility as a scaffold for creating a diverse library of advanced functional derivatives. The presence of multiple reaction sites allows for systematic modification to tune its chemical, physical, and biological properties. chemicalbook.comfishersci.com

Promising avenues for future research include:

Pharmaceutical Scaffolds: Utilizing the nitro group as a handle for further functionalization. For instance, reduction of the nitro group to an amine would yield 2-amino-4-carbamoylbenzoic acid, a derivative of anthranilic acid, which is a key structural motif in many pharmaceuticals. wikipedia.org This new derivative could serve as a precursor for synthesizing novel heterocyclic compounds with potential biological activity.

Polymer Precursors: Modifying the carboxylic acid and the product of nitro-group reduction (the amine) to create novel monomers for high-performance polymers, such as polyamides or polyimides. The inherent rigidity of the aromatic ring and the potential for strong hydrogen bonding from the carbamoyl group could impart desirable thermal and mechanical properties to the resulting materials.

Coordination Chemistry: Using the carboxylic acid and amide groups as chelating sites for metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.

Payloads for Antibody-Drug Conjugates (ADCs): Following trends with other substituted nitro-benzoic acids, derivatives of this compound could be explored as payloads for ADCs in targeted cancer therapy. acs.org

Derivative ClassPotential FunctionalizationTarget Application
Heterocyclic CompoundsReduction of nitro group to amine, followed by cyclization reactions.Medicinal Chemistry, Drug Discovery. nih.gov
Polyamide MonomersConversion of carboxylic acid to acid chloride; reduction of nitro group to amine.High-Performance Polymers, Materials Science.
Metal-Organic FrameworksDirect use of the carboxylic acid and amide for metal coordination.Gas Storage, Catalysis, Sensing.
BioconjugatesFunctionalization with linkers for attachment to biomolecules.Targeted Drug Delivery. acs.org

Comprehensive Theoretical and Computational Studies of Reactivity and Interactions

Theoretical and computational chemistry offer powerful tools to predict the properties, reactivity, and interactions of this compound and its derivatives, thereby guiding experimental efforts.

Future computational studies should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, optimized geometry, vibrational frequencies, and spectroscopic properties (NMR, IR, UV-Vis). mwjscience.com This can aid in the interpretation of experimental data and provide insights into the molecule's intrinsic properties.

Reactivity Indices: Calculating reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Docking and Dynamics: For derivatives designed for biological applications, using molecular docking simulations to predict binding modes and affinities with target proteins. Molecular dynamics simulations can further explore the stability of these interactions over time.

Supramolecular Assembly Prediction: Simulating the non-covalent interactions, such as hydrogen bonding and π-π stacking, to predict how molecules of this compound or its derivatives will self-assemble in the solid state. This is crucial for designing crystalline materials with desired properties.

Investigation of Broader Applications in Chemical and Material Sciences

Building upon the synthesis of novel derivatives and a deeper understanding of the compound's properties, future research should explore its application in a wider range of scientific and technological fields. The applications of related isomers, such as p-nitrobenzoic acid, in materials science and chemical engineering suggest a broad potential for this compound. chemicalbook.com

Key areas for investigation include:

Functional Materials: Incorporating the compound or its derivatives into functional materials such as pigments, coatings, and optoelectronic devices. chemicalbook.com The nitro group is a strong electron-withdrawing group, which can be exploited to create materials with interesting electronic and optical properties.

Biosensors: Using the molecule as a component for surface functionalization in biosensors. The carboxylic acid group can be used to anchor the molecule to a surface, while other functional groups can be tailored for specific analyte recognition. researchgate.net

Agrochemicals: Synthesizing and screening derivatives for potential herbicidal or pesticidal activity, a field where nitroaromatic compounds have historically found application.

Chemical Intermediates: Establishing this compound as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. google.com

The continued exploration of this compound presents a promising frontier in chemistry. A synergistic approach combining novel synthetic methods, detailed mechanistic and computational studies, and creative derivative design will be essential to fully realize the potential of this multifaceted compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-carbamoyl-2-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Start with nitrobenzoic acid derivatives (e.g., 4-nitrobenzoic acid) and introduce carbamoyl groups via nucleophilic substitution or condensation reactions. For example, use tin and concentrated HCl to reduce nitro groups selectively .
  • Optimize reaction conditions (temperature, solvent polarity, pH) using Design of Experiments (DoE) to maximize yield and purity. Monitor intermediates via TLC or HPLC.
  • Reference analogous syntheses of 4-acetamido-3-nitrobenzoic acid for functional group compatibility insights .

Q. How can crystallographic data for this compound be resolved, and which software is suitable for refinement?

  • Methodology :

  • Use single-crystal X-ray diffraction to determine molecular packing. For refinement, employ SHELXL (for small-molecule structures) or SHELXTL for high-resolution data .
  • Validate hydrogen-bonding networks using ORTEP-III with its graphical interface to visualize thermal ellipsoids and intermolecular interactions .
  • Cross-check results with WinGX for data integration and symmetry validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Use impermeable gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts like NOx .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?

  • Methodology :

  • Analyze crystal packing using graph-set notation (e.g., Etter’s rules) to classify hydrogen bonds (e.g., R₁²(6) motifs). Compare with structurally similar compounds like 4-acetamido-3-nitrobenzoic acid .
  • Employ computational tools (e.g., Mercury or CrystalExplorer) to quantify interaction energies and identify dominant synthons.

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compute electrostatic potential maps. Compare with experimental XRD data .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for drug-discovery applications, referencing SARS-CoV-2 studies on nitrobenzoic acid derivatives .

Q. How can contradictions in spectroscopic and crystallographic data be resolved for this compound?

  • Methodology :

  • Cross-validate NMR/IR spectra with theoretical simulations (e.g., Gaussian for IR frequencies). For crystallographic discrepancies, re-examine data for twinning or disorder using SHELXD .
  • Apply iterative refinement in software like Olex2 to reconcile bond-length mismatches between experimental and computed values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.